
5-Hydroxymethylchrysene sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxymethylchrysene sulfate is a sulfate ester derivative of 5-hydroxymethylchrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its potential mutagenic and carcinogenic properties. It is primarily studied in the context of its metabolic activation and inactivation in biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxymethylchrysene sulfate typically involves the sulfation of 5-hydroxymethylchrysene. This process can be achieved using various sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfate ester .
Industrial Production Methods: These methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .
化学反应分析
Types of Reactions: 5-Hydroxymethylchrysene sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfate ester back to the hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of chrysene, which are of interest for further biological and chemical studies .
科学研究应用
5-Hydroxymethylchrysene sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the sulfation and desulfation processes in organic chemistry.
Medicine: Research focuses on its role in carcinogenesis and its potential as a biomarker for exposure to PAHs.
作用机制
The mechanism of action of 5-hydroxymethylchrysene sulfate involves its metabolic activation to reactive intermediates that can bind to DNA and other cellular macromolecules. This binding can lead to mutations and potentially initiate carcinogenesis. The compound is metabolized by enzymes such as cytochrome P450 and sulfotransferases, which convert it to its active sulfate ester form .
相似化合物的比较
Chrysene: A parent compound of 5-hydroxymethylchrysene, known for its carcinogenic properties.
5-Methylchrysene: A methylated derivative with similar metabolic pathways and biological effects.
Fluorinated Derivatives: Compounds like 5-fluoromethylchrysene, which have been studied for their altered biological activity due to fluorine substitution
Uniqueness: 5-Hydroxymethylchrysene sulfate is unique due to its sulfate ester group, which significantly influences its solubility, reactivity, and biological interactions. This makes it a valuable compound for studying the effects of sulfation on PAHs and their biological activity .
属性
CAS 编号 |
100924-64-9 |
|---|---|
分子式 |
C19H14O4S |
分子量 |
338.4 g/mol |
IUPAC 名称 |
chrysen-5-ylmethyl hydrogen sulfate |
InChI |
InChI=1S/C19H14O4S/c20-24(21,22)23-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11H,12H2,(H,20,21,22) |
InChI 键 |
SRLZFYPFZJWWAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)COS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


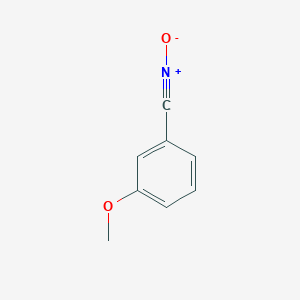
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
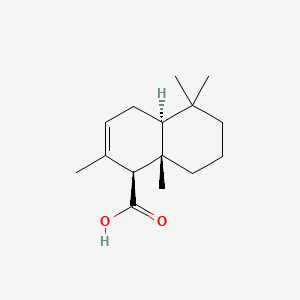
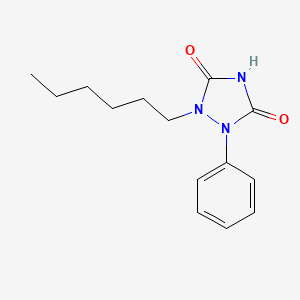
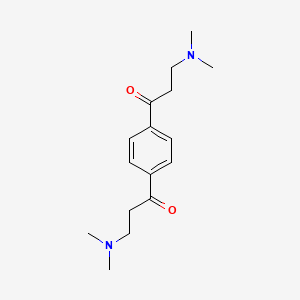
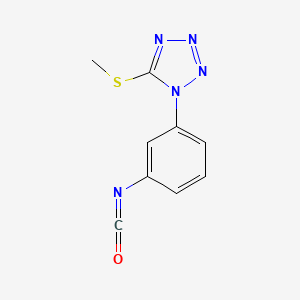
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
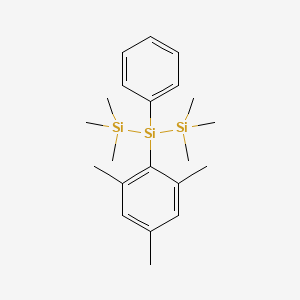
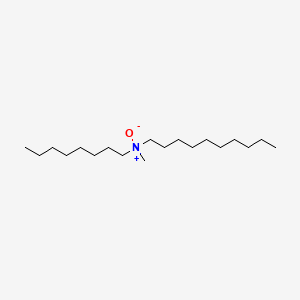
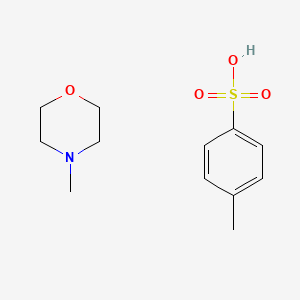
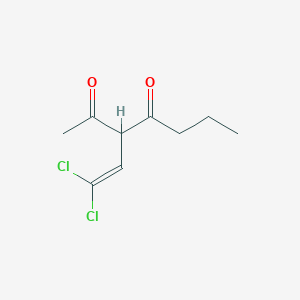
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
